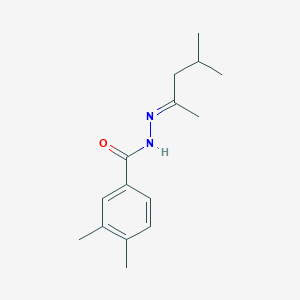![molecular formula C18H16Cl2N2O4 B450169 5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B450169.png)
5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is an organic compound with a complex structure It contains a dichlorobenzoyl group, a hydrazono group, and a methoxybenzyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.
科学的研究の応用
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
- 5-{(Z)-[(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate
- 4-[(E)-({[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
Uniqueness
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H16Cl2N2O4 |
|---|---|
分子量 |
395.2g/mol |
IUPAC名 |
[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-11(23)26-10-13-7-12(3-6-17(13)25-2)9-21-22-18(24)15-5-4-14(19)8-16(15)20/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+ |
InChIキー |
XJBREQAZNICRSR-ZVBGSRNCSA-N |
異性体SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
正規SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450092.png)
![N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B450096.png)
![4-nitro-N-(4-{4-[({4-nitrophenyl}sulfonyl)amino]phenoxy}phenyl)benzenesulfonamide](/img/structure/B450097.png)
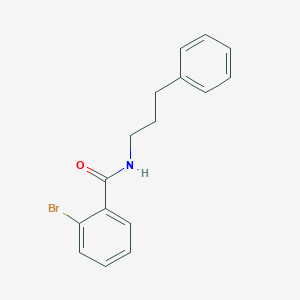
![4-ethoxy-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B450099.png)
![2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE](/img/structure/B450100.png)
![N'-{4-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450102.png)
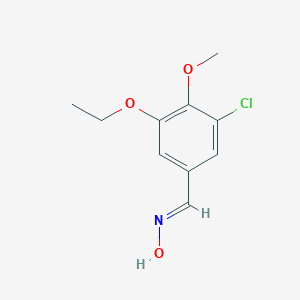
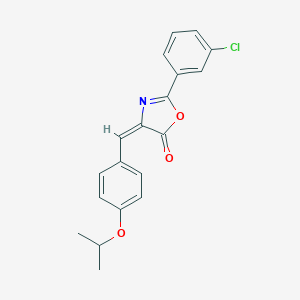
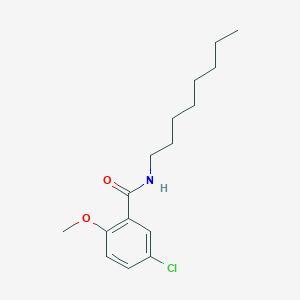
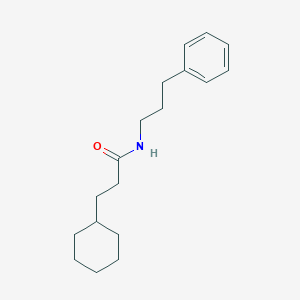
![N'-[1-(3,4-dimethylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B450109.png)
![N-benzyl-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B450111.png)
